molecular formula C27H28Cl2N2O3S B7706426 N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-[(2,4-dichlorophenyl)methyl]benzenesulfonamide

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-[(2,4-dichlorophenyl)methyl]benzenesulfonamide

Cat. No.: B7706426
M. Wt: 531.5 g/mol
InChI Key: GHXRVJZEQFESPW-UHFFFAOYSA-N
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Description

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-[(2,4-dichlorophenyl)methyl]benzenesulfonamide is a complex organic compound that features a piperidine ring, a benzyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-[(2,4-dichlorophenyl)methyl]benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the benzyl group. The final step involves the sulfonamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to maximize efficiency and minimize waste, ensuring a consistent supply of high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-[(2,4-dichlorophenyl)methyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-[(2,4-dichlorophenyl)methyl]benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-[(2,4-dichlorophenyl)methyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonamides and piperidine derivatives, such as:

  • N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(4-fluorophenyl)benzenesulfonamide
  • N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide

Uniqueness

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-[(2,4-dichlorophenyl)methyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-[(2,4-dichlorophenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28Cl2N2O3S/c28-24-12-11-23(26(29)18-24)19-31(35(33,34)25-9-5-2-6-10-25)20-27(32)30-15-13-22(14-16-30)17-21-7-3-1-4-8-21/h1-12,18,22H,13-17,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXRVJZEQFESPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CN(CC3=C(C=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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